molecular formula C11H14ClNO2 B8572282 Benzyl (2-chloroethyl)methylcarbamate

Benzyl (2-chloroethyl)methylcarbamate

Cat. No.: B8572282
M. Wt: 227.69 g/mol
InChI Key: SHHZBAVUQMNXKO-UHFFFAOYSA-N
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Description

Benzyl (2-chloroethyl)methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a 2-chloroethyl group, and a methyl group attached to the carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-chloroethyl)methylcarbamate can be synthesized through various methods. One common method involves the reaction of benzyl chloroformate with 2-chloroethylamine and methylamine. The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate.

Industrial Production Methods

In industrial settings, the production of benzyl 2-chloroethyl(methyl)carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-chloroethyl)methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates and various amines.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products include benzaldehyde, benzoic acid, and benzyl alcohol.

Scientific Research Applications

Benzyl (2-chloroethyl)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl 2-chloroethyl(methyl)carbamate involves the formation of a covalent bond with the target molecule. The carbamate group can react with nucleophiles such as amines, thiols, and alcohols, forming stable carbamate linkages. This reaction can protect the functional groups from unwanted reactions during subsequent synthetic steps. The benzyl group can be removed under specific conditions, allowing for the release of the protected amine.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the 2-chloroethyl and methyl groups.

    2-Chloroethyl carbamate: Similar structure but lacks the benzyl and methyl groups.

    Methyl carbamate: Similar structure but lacks the benzyl and 2-chloroethyl groups.

Uniqueness

Benzyl (2-chloroethyl)methylcarbamate is unique due to the presence of both the benzyl and 2-chloroethyl groups, which provide distinct reactivity and selectivity in chemical reactions. The combination of these groups allows for versatile applications in organic synthesis, making it a valuable compound in various fields of research and industry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl (2-chloroethyl)methylcarbamate, and how can reaction conditions be optimized?

this compound can be synthesized via carbamate-forming reactions, such as the coupling of 2-chloroethylamine with methyl chloroformate followed by benzyl group introduction. Optimization often involves statistical experimental design (e.g., Yates pattern) to assess variables like temperature, molar ratios, and catalyst concentration. For example, perchloric acid has been used as a catalyst in analogous benzylation reactions, with yields exceeding 90% under controlled conditions (130°C, 4:1 substrate ratio) . Multi-step protocols may require protecting group strategies to preserve reactive sites during synthesis .

Q. Which characterization techniques are critical for verifying the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups, while Mass Spectrometry (MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) ensures purity, particularly for detecting byproducts like unreacted 2-chloroethylamine or residual benzyl halides. X-ray crystallography may resolve ambiguities in stereoisomerism for crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Strict personal protective equipment (PPE) is mandatory: nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation of vapors, as carbamates may release toxic gases (e.g., isocyanates) upon decomposition. Spills should be contained using inert adsorbents (e.g., vermiculite) and disposed of via hazardous waste channels. Storage requires airtight containers in cool, dry environments to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., chloroethyl or methyl groups) influence the reactivity and biological activity of this compound?

The chloroethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiols or amines), while the methyl carbamate moiety stabilizes the compound against enzymatic hydrolysis. Analog studies show that replacing the benzyl group with bulkier aryl systems reduces blood-brain barrier penetration but increases metabolic stability. Computational modeling (e.g., DFT calculations) can predict binding affinities to biological targets like acetylcholinesterase or serotonin receptors .

Q. What methodologies are used to resolve contradictions in reported biological activities of carbamate derivatives?

Discrepancies in cytotoxicity or enzyme inhibition data often arise from variations in assay conditions (e.g., pH, solvent polarity). Meta-analyses comparing IC₅₀ values across studies should normalize for factors like cell line viability and protein concentration. For example, conflicting reports on carcinogenicity (e.g., Propoxur withdrawal due to carcinogenic properties ) necessitate in vivo toxicokinetic studies to differentiate compound-specific effects from metabolic byproducts.

Q. How can cross-coupling reactions be integrated into the derivatization of this compound for targeted drug delivery?

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl/heteroaryl substitutions at the benzyl position, enhancing target specificity. For instance, introducing a 4-bromophenyl group (via Heck coupling ) could facilitate conjugation with antibody-drug conjugates (ADCs). Reaction efficiency depends on protecting the carbamate nitrogen during coupling to prevent side reactions .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

benzyl N-(2-chloroethyl)-N-methylcarbamate

InChI

InChI=1S/C11H14ClNO2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

SHHZBAVUQMNXKO-UHFFFAOYSA-N

Canonical SMILES

CN(CCCl)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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